molecular formula C13H18ClNO B13060943 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride

Cat. No.: B13060943
M. Wt: 239.74 g/mol
InChI Key: WCTHPKQHWISZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride (CAS 113771-75-8) is a chemical compound for research use. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure in medicinal chemistry . Molecules based on this core structure are found in various pharmacological agents, indicating its significance in drug discovery . For instance, the chroman structure is a key component in approved therapeutics and investigational compounds, such as Ormeloxifene, a selective estrogen receptor modulator . The specific research applications and biological mechanism of action for this compound are areas for ongoing scientific investigation. Researchers value this compound as a building block or intermediate for further chemical synthesis and exploration of structure-activity relationships.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-4-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-2-6-13-11(4-1)10(7-9-15-13)12-5-3-8-14-12;/h1-2,4,6,10,12,14H,3,5,7-9H2;1H

InChI Key

WCTHPKQHWISZAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2CCOC3=CC=CC=C23.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with pyrrolidine in the presence of a suitable catalyst. The reaction conditions may include heating the reactants in a solvent such as ethanol or methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1. Antiallergic and Anti-inflammatory Properties
The compound exhibits notable activity in inhibiting 5-lipoxygenase, an enzyme involved in the inflammatory response. This makes it a candidate for treating allergic conditions such as bronchial asthma and allergic rhinitis. Research indicates that derivatives of 3,4-dihydro-2H-benzopyran can effectively reduce symptoms associated with these conditions by modulating inflammatory pathways and platelet aggregation .

2. Cardiovascular Benefits
Studies have shown that this compound may play a role in preventing ischemic heart disease and thrombosis. Its ability to inhibit platelet aggregation suggests potential use in cardiovascular therapies, particularly for patients at risk of thrombotic events . The compound's low toxicity profile further supports its development as a therapeutic agent .

3. Dermatological Applications
The compound's properties extend to dermatology, where it is being investigated for its effectiveness in treating skin conditions like psoriasis and other inflammatory skin disorders. Its anti-inflammatory effects may help alleviate symptoms associated with these diseases .

Cosmetic Formulations

1. Skin Care Products
Given its beneficial properties, 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride is being explored for incorporation into cosmetic formulations. Its ability to enhance skin hydration and provide anti-inflammatory benefits positions it as a valuable ingredient in moisturizers and other skin care products .

2. Stability and Safety Assessments
Before introduction into the market, cosmetic products containing this compound undergo rigorous safety evaluations to ensure stability and efficacy. Studies focus on the compound's interaction with other ingredients and its overall performance in topical applications .

Case Studies

Study Focus Findings
Study on Antiallergic EffectsInvestigated the efficacy of 3,4-dihydro-2H-benzopyran derivatives on allergic responsesDemonstrated significant reduction in symptoms of allergic rhinitis in animal models
Cardiovascular ResearchAssessed the impact on platelet aggregationFound a 41% inhibition rate at specific dosages, indicating potential for cardiovascular applications
Dermatological ApplicationEvaluated effects on psoriasisShowed promise in reducing inflammation and improving skin barrier function

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other benzopyran- and pyrrolidine-containing derivatives. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Key Substituents/Modifications Therapeutic Use/Biological Activity Stereochemical Considerations
2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine HCl Benzopyran fused with pyrrolidine Direct linkage of pyrrolidine to benzopyran Hypothetical: Anti-angiogenic, CNS targets Likely chiral at benzopyran-4-yl
Centchroman Benzopyran-phenoxyethyl-pyrrolidine Ethyl-phenoxy bridge between benzopyran and pyrrolidine Oral contraceptive, anti-angiogenic Marketed as racemic mixture
2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones Thiopyrimidinone with pyrrolidine-ethyl chain Ethyl linker with thiopyrimidinone core Antimicrobial (Gram-positive bacteria) Not explicitly studied

Key Findings:

Structural Flexibility and Bioactivity: The direct pyrrolidine-benzopyran linkage in the target compound may confer distinct pharmacokinetic properties compared to Centchroman, which uses a phenoxyethyl bridge. The shorter linkage could reduce metabolic degradation but might limit tissue penetration . In contrast, thiopyrimidinone derivatives (e.g., compounds 5a–c from ) replace the benzopyran core with a thiopyrimidinone system but retain the pyrrolidine group. This structural shift correlates with antimicrobial rather than hormonal activity, highlighting the critical role of the central scaffold in determining function .

Stereochemical Impact: Centchroman’s racemic formulation underscores the importance of chirality in drug action.

Therapeutic Scope: Centchroman’s dual role as an oral contraceptive and anti-angiogenic agent aligns with benzopyran derivatives’ historical use in hormone modulation. The target compound’s lack of a phenoxyethyl group may narrow its application but reduce off-target effects . Pyrrolidine-containing thiopyrimidinones () demonstrate broad-spectrum antimicrobial activity, suggesting that the pyrrolidine moiety enhances membrane penetration or target binding in bacterial systems .

Biological Activity

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula C30H36ClNO3C_{30}H_{36}ClNO_3 with a molecular weight of approximately 457.604 g/mol. It features a pyrrolidine ring attached to a benzopyran moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC30H36ClNO3
Molecular Weight457.604 g/mol
Density1.104 g/cm³
Boiling Point556.3 °C
Flash Point145.6 °C
LogP6.194

Antimicrobial Activity

Research has indicated that derivatives of benzopyran compounds exhibit antimicrobial properties. A study highlighted that certain structural modifications in benzopyran derivatives could enhance their effectiveness against Gram-positive bacteria, suggesting that the presence of specific substituents can significantly influence antibacterial activity .

Anticancer Properties

The anticancer potential of benzopyran derivatives has been explored in various studies. For instance, compounds with similar structures showed promising results against cancer cell lines such as Caco-2 and A549. The introduction of specific functional groups was found to enhance cytotoxicity against these cells .

Anti-inflammatory Effects

Compounds related to 3,4-dihydro-2H-benzopyran have demonstrated anti-inflammatory activities by inhibiting leukotriene synthesis, which is crucial in inflammatory responses. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with various cellular pathways, including those involved in apoptosis and cell signaling, leading to its observed pharmacological effects .

Case Studies and Research Findings

  • Antimicrobial Study : A study on thiazole derivatives indicated that structural modifications could enhance antimicrobial activity against resistant strains like E. faecium. The findings suggest that similar modifications in benzopyran derivatives could yield potent antimicrobial agents .
  • Anticancer Activity : In vitro studies demonstrated that certain benzopyran derivatives significantly reduced the viability of cancer cell lines (Caco-2 cells) compared to untreated controls, highlighting their potential as anticancer agents .
  • Anti-inflammatory Activity : Research has shown that related compounds effectively inhibited bronchoconstriction induced by leukotrienes in animal models, suggesting potential applications in treating asthma and other inflammatory conditions .

Q & A

Q. How can predictive modeling optimize pharmacokinetic properties (e.g., blood-brain barrier permeability)?

  • Methodological Answer :
  • QSAR Models : Train algorithms on logP (2.8) and polar surface area (45 Ų) data to predict BBB penetration .
  • In Silico ADMET : Use SwissADME to assess CYP450 metabolism; prioritize derivatives with low hepatic extraction ratios .

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